[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (RN: 1114886-12-2) is a benzothiazine derivative with a molecular formula of C25H23NO3S and an average molecular weight of 417.523 g/mol . Its structure features a 1,4-benzothiazine core sulfonated at the 1-position (1,1-dioxido group), substituted with a 4-butylphenyl group at the 4-position, and a phenyl methanone moiety at the 2-position.
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-2-3-9-19-14-16-21(17-15-19)26-18-24(25(27)20-10-5-4-6-11-20)30(28,29)23-13-8-7-12-22(23)26/h4-8,10-18H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZLLNEKPIPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Benzothiazine Core
The benzothiazine skeleton is typically constructed through cyclization reactions involving thioamide intermediates. A representative pathway involves:
Condensation of 4-butylphenylamine with 2-chlorobenzoyl chloride :
- Reagents : 4-butylphenylamine, 2-chlorobenzoyl chloride, base (e.g., potassium carbonate).
- Conditions : Solvent (e.g., dichloromethane or DMF), room temperature to 80°C, 12–24 hours.
- Intermediate : N-(4-butylphenyl)-2-chlorobenzamide.
Cyclization with elemental sulfur :
- Reagents : Sulfur, reducing agents (e.g., sodium hydride).
- Conditions : High-temperature reflux in toluene or xylene, 6–8 hours.
- Product : 4-(4-butylphenyl)-4H-1,4-benzothiazine.
Oxidation to sulfone :
Introduction of the Phenylmethanone Group
The phenylmethanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution:
Friedel-Crafts acylation :
- Reagents : Benzoyl chloride, Lewis acid catalyst (e.g., AlCl3).
- Conditions : Dichloromethane or nitrobenzene, 0–25°C, 1–3 hours.
- Product : 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone.
Nucleophilic substitution :
- Reagents : Phenylmagnesium bromide, palladium catalysts.
- Conditions : Tetrahydrofuran (THF), reflux, 4–6 hours.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous flow |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield Optimization | 65–75% | 85–90% |
| Catalyst Loading | 5–10 mol% | 2–5 mol% |
Industrial protocols prioritize cost-effectiveness, with solvent recovery systems and automated purification steps.
Critical Reaction Parameters
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may require higher temperatures (100–120°C).
- Non-polar solvents (e.g., toluene) favor controlled oxidation but prolong reaction times.
Catalytic Systems
- Acid catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization.
- Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency during functionalization.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Cyclization | High purity | Multi-step, time-intensive |
| One-Pot Synthesis | Reduced purification | Lower yield |
| Flow Chemistry | Scalability | High initial investment |
Challenges and Solutions
Oxidation Over-Run
Uncontrolled oxidation may yield sulfonic acid byproducts. Mitigation strategies include:
- Low-temperature oxidation (0–5°C).
- Stoichiometric control of oxidizing agents.
Steric Hindrance
The 4-butylphenyl group impedes functionalization. Solutions involve:
- Bulky ligand catalysts (e.g., SPhos).
- Microwave-assisted synthesis to enhance reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets, offering new avenues for treating various diseases.
Industry
In the industrial sector, 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Target Compound
- Core : 1,4-Benzothiazine (sulfonated at 1-position).
- Substituents: 4-Butylphenyl (4-position), phenyl methanone (2-position).
- Key Features : Sulfone group enhances polarity; butylphenyl provides lipophilicity.
Analogues
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-phenylethanone () Core: 1,2-Benzothiazine (sulfonated at 1-position). Substituents: Benzoyl (3-position), phenylethanone (2-position). Comparison: Shares the sulfonated benzothiazine scaffold but differs in substitution pattern (hydroxy and benzoyl groups).
Imidazo[1,2-b]pyridazine-Based Methanones () Examples:
- 72: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone.
- 74 : 6-Methyl-substituted variant.
- 75: 6-Methoxy-substituted variant. Core: Imidazo[1,2-b]pyridazine (non-sulfonated). Substituents: Trifluoromethylphenyl-piperidine, variable R-groups (methyl, methoxy). Comparison: While lacking the benzothiazine core, these compounds highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in modulating physicochemical properties. Notably, compound 74 exhibits 99.6% HPLC purity and a melting point of 133–135°C, indicating high synthetic reproducibility .
Substituent Effects
Aryl and Heteroaryl Groups
- Triazole Derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Substituents: Fluorinated aryl groups improve metabolic stability and binding affinity in drug discovery contexts. The phenylsulfonyl group introduces strong electron-withdrawing effects .
Piperazine and Piperidine Moieties
- Compound 21 (): Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Core: Piperazine (basic nitrogen-rich ring). Comparison: Piperazine/piperidine groups are common in CNS-targeting drugs due to their ability to engage hydrogen bonds and ionizable protons. The absence of such groups in the target compound may limit blood-brain barrier penetration .
Physicochemical and Structural Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP<sup>a</sup> | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 417.523 | Not reported | ~5.0 | Sulfone, butylphenyl, methanone |
| 2-(3-Benzoyl-4-hydroxy...ethanone (E7) | 451.47 | Not reported | ~3.8 | Sulfone, benzoyl, hydroxy |
| Compound 72 (E4) | 429.42 | 133–135 | ~4.2 | Trifluoromethyl, imidazopyridazine |
| [4-(Methylthio)phenyl]...methanone (E8) | 259.34 | Not reported | ~3.5 | Methylthio, pyridyl |
<sup>a</sup>logP values estimated using fragment-based methods.
Research Implications
- Structural Diversity : The target compound’s benzothiazine scaffold is less common in literature compared to triazoles or imidazopyridazines, offering unique opportunities for SAR studies.
- Synthetic Challenges : High-yield synthesis of sulfonated benzothiazines (as in ) requires precise control of oxidation conditions, whereas imidazopyridazine derivatives () benefit from robust coupling reagents like HBTU.
- Biological Potential: While direct activity data are lacking, analogues with sulfone or trifluoromethyl groups (e.g., ) are frequently associated with anti-inflammatory or kinase-inhibitory properties.
Biological Activity
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a member of the benzothiazine family, characterized by its complex structure that includes a benzothiazine core and various substituents. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.5 g/mol. The presence of a dioxido group and multiple aromatic rings contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Structure | Benzothiazine derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-butylphenylamine with 2-chlorobenzoyl chloride , followed by cyclization with sulfur and oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Benzothiazine derivatives have been noted for their potential as antimicrobial agents, targeting various bacterial strains.
- Antitumor Properties : Some studies suggest that benzothiazine compounds may inhibit tumor growth by interfering with cellular processes involved in cancer progression .
- Neuroprotective Effects : There is emerging evidence that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative disorders .
The biological activity of 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is likely linked to its interaction with specific biological targets. Similar compounds have shown that modifications to the thiazine ring can significantly alter their pharmacological profiles. The mechanism may involve:
- Inhibition of Enzymatic Activity : Interference with key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with various receptors that mediate physiological responses.
Case Studies
Several studies have investigated the biological activity of benzothiazine derivatives:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
-
Antitumor Activity Assessment :
- In vitro studies demonstrated that certain benzothiazine compounds induced apoptosis in cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Studies :
Q & A
Q. What are the standard synthetic routes for 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the benzothiazine core via cyclization of aromatic aldehydes and amines under sulfur-containing conditions.
- Step 2 : Introduction of the 4-butylphenyl group via Friedel-Crafts alkylation or Suzuki coupling.
- Step 3 : Methanone formation at the 2-position using phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and anhydrous solvents (e.g., THF, DMF) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfone, carbonyl).
- X-ray Crystallography : Resolves crystal packing and stereochemistry (if crystalline) .
Q. What biological activities are reported for structurally analogous benzothiazine derivatives?
Similar compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., E. coli).
- Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways.
- Anticancer potential : Apoptosis induction via caspase-3 activation. Activity varies with substituent positions (e.g., fluoro groups enhance potency) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Lower temps (0–5°C) reduce side reactions during sulfonation.
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. What strategies resolve contradictions between computational predictions and observed biological activity data?
- Assay validation : Confirm target binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-methyl vs. 4-fluoro) to isolate SAR trends.
- QSAR refinement : Incorporate solvation effects and tautomeric states into computational models .
Q. How do substituents on the benzothiazine core modulate pharmacokinetic properties?
- 4-Butylphenyl group : Enhances lipophilicity (logP >3), improving blood-brain barrier penetration.
- Sulfone moiety : Increases metabolic stability by resisting cytochrome P450 oxidation.
- Methoxy groups : Reduce solubility but enhance receptor binding affinity. In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) are recommended for validation .
Q. What experimental designs are suitable for analyzing redox behavior in biological systems?
- Cyclic voltammetry : Measure oxidation potentials (e.g., sulfone reduction at −1.2 V vs. Ag/AgCl).
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
- Glutathione depletion assays : Quantify thiol reactivity to predict off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different cancer cell lines?
- Cell line heterogeneity : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity.
- Assay conditions : Standardize incubation time, serum concentration, and endpoint detection (MTT vs. ATP luminescence).
- Metabolic interference : Pre-screen for interactions with culture medium components (e.g., phenol red) .
Q. Why might crystallography data conflict with computational docking results?
- Protein flexibility : Use molecular dynamics simulations to account for receptor conformational changes.
- Protonation states : Adjust ligand charges (e.g., sulfone vs. sulfonic acid) in docking software.
- Solvent effects : Include explicit water molecules in the binding site model .
Methodological Tables
Table 1 : Key Synthetic Parameters for Benzothiazine Derivatives
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | K₂S₂O₅, 110°C | 65–70 | 92% |
| Alkylation | 4-Butylbromobenzene, Pd(OAc)₂ | 55 | 88% |
| Methanone coupling | Phenylacetyl chloride, AlCl₃ | 75 | 95% |
| Adapted from . |
Table 2 : Comparative Biological Activities of Analogues
| Substituent | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) |
|---|---|---|
| 4-Fluoro | 1.2 ± 0.3 | 2.5 (S. aureus) |
| 4-Methoxy | 5.8 ± 1.1 | >10 |
| 4-Chloro | 0.9 ± 0.2 | 1.8 (E. coli) |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
